molecular formula C14H14N2O B6613466 Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- CAS No. 62135-67-5

Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)-

Cat. No.: B6613466
CAS No.: 62135-67-5
M. Wt: 226.27 g/mol
InChI Key: KKJDKPDTFKUTOX-UHFFFAOYSA-N
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Description

Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-methyl group and an N-(6-methyl-2-pyridinyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- typically involves the reaction of 4-methylbenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

Chemistry: Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool in biochemical studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide
  • 4-Methoxy-N-(6-methyl-2-pyridinyl)benzamide
  • 4-Bromo-N-(6-methyl-2-pyridinyl)benzamide

Comparison: Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its pharmacological profile can also vary, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-methyl-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-8-12(9-7-10)14(17)16-13-5-3-4-11(2)15-13/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJDKPDTFKUTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398562
Record name Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62135-67-5
Record name Benzamide, 4-methyl-N-(6-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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